4-Methoxyquinoline 1-oxide

Vue d'ensemble

Description

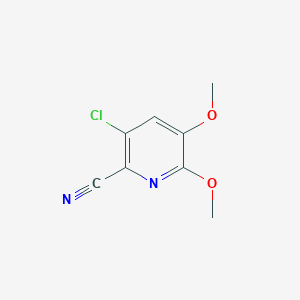

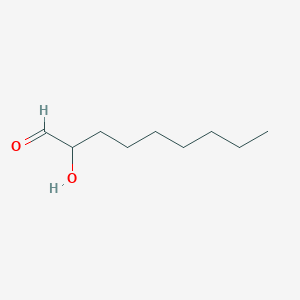

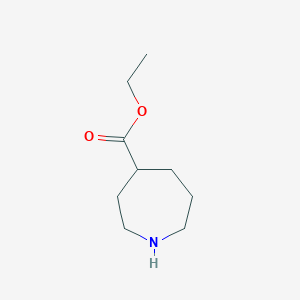

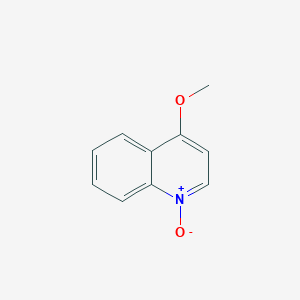

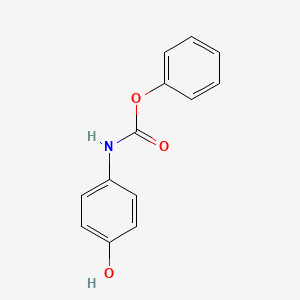

4-Methoxyquinoline 1-Oxide (CAS# 14547-98-9) is a research chemical . It has a molecular weight of 175.18 and a molecular formula of C10H9NO2 . Its IUPAC name is 4-methoxy-1-oxidoquinolin-1-ium .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methoxy group at the 4th position and an oxide group at the 1st position . The canonical SMILES representation is COC1=CC=N+[O-] .Chemical Reactions Analysis

In a study, it was found that this compound readily reacted with N-acylmethylpyridinium salts to give N-(ƒ¿-acyl-4-methoxy-2-quinolylmethyl)pyridinium compounds in good yields . Another study showed evidence for the setting up of a prototropic equilibrium in the excited state of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.18, a molecular formula of C10H9NO2, and a LogP of 2.27690 .Applications De Recherche Scientifique

Photorearrangement and Chemistry

The study of the photorearrangement of quinoline 1-oxides, including 4-methoxyquinoline 1-oxide, has been an area of interest. Research has shown that the photoisomerization of these compounds to 2-quinolones occurs in aqueous solution and is influenced by pH levels. This process involves a decrease in the quantum yield for protonated molecules and suggests a prototropic equilibrium in the excited state of this compound. The findings indicate that photoisomerization occurs from the n,π* singlet state of the non-protonated molecule (Aloisi & Favaro, 1976).

Environmental and Bacterial Interactions

Research has uncovered the ability of environmental and pathogenic bacteria to transform and detoxify compounds related to quinoline N-oxides, such as 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO). Bacteria from various species can introduce modifications to these compounds, significantly affecting their biological activity. This ability may provide bacteria with a competitive advantage against certain pathogens and adds complexity to the understanding of microbial interactions in polymicrobial communities (Thierbach et al., 2017).

Genotoxicity and Carcinogenicity Studies

4-Nitroquinoline 1-oxide (4NQO) is closely related to this compound and has been widely used in genotoxicity assays due to its mutagenic and carcinogenic properties. Studies have shown that 4NQO's clastogenicity (ability to break chromosomes) is cell-type dependent and linked to factors like cytotoxicity, length of exposure, and p53 proficiency. This research is vital for understanding the genetic and cellular impacts of nitroquinoline oxides (Brüsehafer et al., 2015).

Molecular Interactions and Bonding Studies

Investigations into the molecular interactions of heterocyclic N-oxides, including 4-methoxyquinoline, have been conducted. These studies focus on the formation of crystalline complexes with other molecules and the effect of various factors on these associations. Such research provides insights into the chemical behavior and potential applications of 4-methoxyquinoline N-oxides in various fields (Dega-Szafran et al., 1973).

Chemosensory Applications

In the field of chemical sensing, derivatives of methoxyquinoline, like 5-Chloro-8-methoxyquinoline, have been studied for their ability to detect specific metal ions, such as cadmium. These compounds exhibit selective binding and fluorescence responses, making them potentially useful in environmental monitoring and food safety applications (Prodi et al., 2001).

Propriétés

IUPAC Name |

4-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEBUAZCGQYYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C2=CC=CC=C21)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3187216.png)